REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.Cl.[NH:12]1[CH2:22][CH2:21][CH2:20][CH2:19][CH:13]1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:12]2[CH2:22][CH2:21][CH2:20][CH2:19][CH:13]2[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.61 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
K2C3
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.68 g
|
Type
|
reactant
|
Smiles
|
Cl.N1C(C(=O)OCC)CCCC1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
62 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days at 62° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
Ice-cold HCl solution (1.5 N, 50 mL) was added to the filtrate and it
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (5×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4 and MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CN1C(C(=O)OCC)CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |